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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride ((CHs)2P(O)CI) is an organophosphorus compound of
significant interest due to its role as a reactive intermediate in the synthesis of various
organophosphorus derivatives, including potential therapeutic agents and flame retardants. A
thorough understanding of its molecular structure, vibrational properties, and electronic
characteristics is crucial for predicting its reactivity and designing novel synthetic pathways.
This technical guide provides an in-depth overview of the quantum chemical calculations and
molecular modeling of dimethylphosphinic chloride, presenting both experimental data and
theoretical computational protocols.

Molecular Structure and Properties

Dimethylphosphinic chloride is a tetrahedral molecule with a phosphorus atom at its center,

double-bonded to an oxygen atom and single-bonded to two methyl groups and a chlorine
atom.

Physicochemical Properties
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Property Value Reference

Molecular Formula C2HeCIOP --INVALID-LINK--
Molecular Weight 112.50 g/mol --INVALID-LINK--
Melting Point 65-71 °C --INVALID-LINK--
Boiling Point 204 °C --INVALID-LINK--
IUPAC Name chrzro(methyl)phosphoryl]met --INVALID-LINK--

Experimental Protocols: Quantum Chemical
Calculations

While a specific, dedicated computational study on dimethylphosphinic chloride is not readily
available in the cited literature, a standard and reliable protocol for performing quantum
chemical calculations on such an organophosphorus compound can be detailed based on
established methodologies for similar molecules. Density Functional Theory (DFT) is a
common and effective method for such investigations.

Computational Methodology

e Molecular Structure Input: The initial molecular structure of dimethylphosphinic chloride
can be built using standard molecular modeling software.

o Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy
conformation. A widely used and reliable level of theory for organophosphorus compounds is
the B3LYP functional with a 6-311++G(2d,3p) basis set. This level of theory provides a good
balance between accuracy and computational cost for calculating geometric parameters and
vibrational frequencies.

 Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency
calculation is performed at the same level of theory. This serves two purposes:

o To confirm that the optimized structure is a true energy minimum (i.e., no imaginary
frequencies).
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o To obtain the theoretical vibrational spectrum (infrared and Raman intensities and

frequencies).

» Electronic Property Calculation: Single-point energy calculations can be performed on the
optimized geometry to determine various electronic properties, such as Mulliken charges,
dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and
lowest unoccupied molecular orbital (LUMO).

» Solvation Effects: To model the behavior of the molecule in a solvent (e.g., water or an
organic solvent), a continuum solvation model, such as the Conductor-like Polarizable
Continuum Model (CPCM), can be incorporated into the calculations.

Data Presentation: Vibrational Spectra

The following table summarizes the experimentally determined infrared and Raman vibrational
frequencies for dimethylphosphinic chloride as reported by Durig et al. (1967). These
experimental values are essential for validating the results of theoretical calculations.
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Wavenumber (cm~?) Assignment

2982 CHs asymmetric stretch
2914 CHs symmetric stretch
1412 CHs asymmetric deformation
1318 CHs symmetric deformation
1262 P=0 stretch

950 CHs rock

885 CHs rock

755 P-C asymmetric stretch
685 P-C symmetric stretch

475 P-Cl stretch

355 C-P-C bend

300 O=P-C bend

260 CI-P-C bend

210 Torsion

Data sourced from Durig, J. R., Wertz, D. W., Mitchell, B. R., Block, F., & Greene, J. M. (1967).
Vibrational spectra of organophosphorus compounds. Ill. Infrared and Raman spectra of
dimethylphosphinothioic chloride, dimethylphosphinothioic bromide, and dimethylphosphinic
chloride. The Journal of Physical Chemistry, 71(12), 3815-3823.

Mandatory Visualization
Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of
dimethylphosphinic chloride.
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Caption: Computational workflow for dimethylphosphinic chloride.
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Molecular Structure and Atom Labeling

This diagram shows the molecular structure of dimethylphosphinic chloride with atoms
labeled for reference in vibrational mode analysis.

Caption: Labeled molecular structure of dimethylphosphinic chloride.

Conclusion

The combination of experimental data and established computational protocols provides a
robust framework for understanding the molecular characteristics of dimethylphosphinic
chloride. The vibrational data presented serves as a benchmark for theoretical models, while
the outlined computational workflow offers a clear path for researchers to conduct their own in-
silico investigations. Such studies are invaluable for elucidating reaction mechanisms,
predicting spectroscopic properties, and guiding the development of new chemical entities in
the field of drug discovery and materials science.

 To cite this document: BenchChem. [Quantum Chemical Calculations and Molecular
Modeling of Dimethylphosphinic Chloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b074252#quantum-chemical-
calculations-and-molecular-modeling-of-dimethylphosphinic-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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